molecular formula C26H25N3O2S B5085869 1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide

1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide

Cat. No.: B5085869
M. Wt: 443.6 g/mol
InChI Key: YKOPSUAVTLWBHH-UHFFFAOYSA-N
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Description

    Reagents: Furan derivative, coupling agent

    Conditions: Similar to step 2

    Reaction: Coupling reaction to attach the furan ring to the phenyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions

  • Step 1: Synthesis of Piperidine-4-carboxamide Core

      Reagents: Piperidine, carboxylic acid derivative

      Conditions: Acid or base catalysis, elevated temperature

      Reaction: Formation of the amide bond

Chemical Reactions Analysis

Types of Reactions

1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-[[3-(2-thienyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    1-[[3-(2-pyridyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

1-[[3-(2-furyl)phenyl]methyl]-N-(3-thiazol-4-ylphenyl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[3-(furan-2-yl)phenyl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c30-26(28-23-7-2-5-21(15-23)24-17-32-18-27-24)20-9-11-29(12-10-20)16-19-4-1-6-22(14-19)25-8-3-13-31-25/h1-8,13-15,17-18,20H,9-12,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPSUAVTLWBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CC(=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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